![molecular formula C84H158N6O40 B6313491 Succinimidyl-PEG(4)-[PEG(8)-OMe]3 CAS No. 1333154-74-7](/img/structure/B6313491.png)

Succinimidyl-PEG(4)-[PEG(8)-OMe]3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

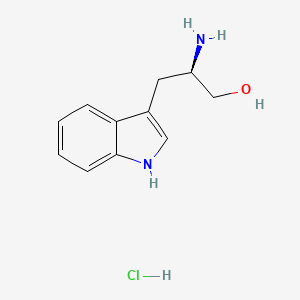

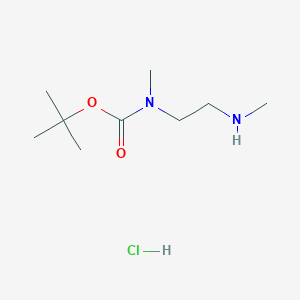

Succinimidyl-PEG(4)-[PEG(8)-OMe]3, also known as SPOM-PEG, is a cross-linker used in bioconjugation to covalently bind proteins, peptides, and other biomolecules. It has a molecular weight of 1892.17 g/mol .

Synthesis Analysis

The synthesis of PEG-based compounds like Succinimidyl-PEG(4)-[PEG(8)-OMe]3 involves the polymerization of ethylene oxide molecules to make joining units of ethylene glycol by an ether linkage . The molar ratio of reagent-to-protein used in the reaction affects the number of amine groups modified .Molecular Structure Analysis

The molecular formula of Succinimidyl-PEG(4)-[PEG(8)-OMe]3 is C84H158N6O40 . The structure includes a spacer length of 55 atoms or 60.2 A .Chemical Reactions Analysis

Succinimidyl-PEG(4)-[PEG(8)-OMe]3 is used in the process of PEGylation, which involves covalently bonding PEG to active peptides or proteins to improve bioavailability and reduce immunogenicity . The PEGylation reagents are chosen according to the reaction specificity of their terminal groups, as well as the length and degree of chain branching desired .Physical And Chemical Properties Analysis

Succinimidyl-PEG(4)-[PEG(8)-OMe]3 is a synthetic polymer produced via polymerization of ethylene oxide molecules to make joining units of ethylene glycol by an ether linkage . PEGs are water-soluble polymers that can form hydrogen bonds in a ratio of 100 water molecules per one PEG molecule .Mécanisme D'action

Target of Action

Succinimidyl-PEG(4)-[PEG(8)-OMe]3, also known as SPOM-PEG, is a cross-linker used in bioconjugation. The primary targets of this compound are amine- and sulfhydryl-containing molecules . These targets play a crucial role in various biological processes, including protein structure, function, and regulation.

Mode of Action

The compound interacts with its targets through covalent conjugation . It contains N-hydroxysuccinimide (NHS) ester and maleimide groups that allow this interaction . The NHS ester reacts with primary amines at pH 7-9 to form amide bonds, while maleimides react with sulfhydryl groups at pH 6.5-7.5 to form stable thioether bonds .

Pharmacokinetics

. These properties could potentially enhance the bioavailability of the compound.

Action Environment

The action, efficacy, and stability of Succinimidyl-PEG(4)-[PEG(8)-OMe]3 can be influenced by various environmental factors. For example, the pH of the environment can affect the reactivity of the NHS ester and maleimide groups Additionally, the presence of other amine- or sulfhydryl-containing molecules could influence the compound’s selectivity and efficacy

Orientations Futures

Propriétés

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 5-[2-[2-[2-[2-[3-[[1,3-bis[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]-2-[2-[2-[2-[2-[2-[2-[2-[2-(3-methoxypropanoylamino)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxymethyl]propan-2-yl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethylamino]-5-oxopentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C84H158N6O40/c1-99-17-9-77(92)86-14-22-104-27-32-109-37-40-112-43-46-115-49-52-118-55-58-121-61-64-124-67-70-127-73-84(74-128-71-68-125-65-62-122-59-56-119-53-50-116-47-44-113-41-38-110-33-28-105-23-15-87-78(93)10-18-100-2,75-129-72-69-126-66-63-123-60-57-120-54-51-117-48-45-114-42-39-111-34-29-106-24-16-88-79(94)11-19-101-3)89-80(95)12-20-102-25-30-107-35-36-108-31-26-103-21-13-85-76(91)5-4-6-83(98)130-90-81(96)7-8-82(90)97/h4-75H2,1-3H3,(H,85,91)(H,86,92)(H,87,93)(H,88,94)(H,89,95) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBOIXLBDYFZCBL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCC(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)(COCCOCCOCCOCCOCCOCCOCCOCCNC(=O)CCOC)NC(=O)CCOCCOCCOCCOCCNC(=O)CCCC(=O)ON1C(=O)CCC1=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C84H158N6O40 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1892.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Succinimidyl-PEG(4)-[PEG(8)-OMe]3 | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Chloro[(R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(1R,2R)-cyclohexane-1,2-diamine)ruthenium(II) tetrafluoroborate, 97%](/img/structure/B6313420.png)

![Oxo[hexa(trifluoroacetato)]tetrazinc trifluoroacetic acid adduct ZnTAC24](/img/structure/B6313442.png)

![Dichloro[(S)-(-)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl][(S)-(-)-2-(a-methylmethanamine)-1H-benzimidazole]ruthenium(II), 95%](/img/structure/B6313448.png)

![tert-Butyl 3-[3-(4,4,6-trimethyl-1,3,2-dioxaborinan-2-yl)phenoxy]piperidine-1-carboxylate](/img/structure/B6313452.png)

![tert-Butyl 4-[3-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoyloxy]piperidine-1-carboxylate](/img/structure/B6313464.png)

![Carboxy-PEG(4)-[PEG(4)-OMe]3](/img/structure/B6313488.png)